Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione
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Overview
Description
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione is a heterocyclic compound that features a fused ring system containing both nitrogen and sulfur atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with an α-haloketone, followed by cyclization under basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, with bases like sodium hydroxide or potassium carbonate facilitating the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, typically targeting the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolothiazoles: Compounds with similar fused ring systems but different substituents.
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazole ring but differ in their overall structure.
Uniqueness
Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C6H7NO2S |
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Molecular Weight |
157.19 g/mol |
IUPAC Name |
5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C6H7NO2S/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2 |
InChI Key |
SRJFTTWELDAFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)SC(=O)N2C1 |
Origin of Product |
United States |
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